2-Methoxy-4'-methyl-biphenyl-3-ylamine
Description
2-Methoxy-4'-methyl-biphenyl-3-ylamine is a biphenyl derivative featuring a methoxy group at position 2 and a methyl group at position 4' of the biphenyl scaffold, with an amine substituent at position 2.
Properties
IUPAC Name |
2-methoxy-3-(4-methylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-6-8-11(9-7-10)12-4-3-5-13(15)14(12)16-2/h3-9H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVSEBNJUVQRJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=CC=C2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Starting Materials
The biphenyl backbone of 2-Methoxy-4'-methyl-biphenyl-3-ylamine is most efficiently constructed via the Suzuki-Miyaura coupling, which enables precise control over substituent placement. The synthesis involves two key fragments:
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Aryl halide component : 3-Nitro-2-methoxyphenyl bromide (precursor for amine installation)
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Organoboron component : 4-Methylphenylboronic acid
The nitro group in the aryl halide serves as a protected amine, which is subsequently reduced to the target functionality post-coupling.
Catalytic System and Optimization
The palladium-catalyzed coupling employs a Pd(II)/dppp (1,3-bis(diphenylphosphino)propane) system, which minimizes homocoupling byproducts (e.g., 4,4'-dimethylbiphenyl) to <1.5%. Key parameters include:
This system achieves coupling yields of 92-98% with reaction times under 2 hours when using continuous addition of Grignard reagents to control exothermicity.
Workup and Intermediate Isolation
Post-coupling, the nitro intermediate is isolated via:
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Acidic hydrolysis (2M HCl) to quench residual Grignard reagent
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Ethyl acetate extraction
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Silica gel chromatography (hexane:EtOAc 4:1)
Typical isolated yields for 3-nitro-2-methoxy-4'-methylbiphenyl range from 85-90%.
Nitro Reduction to Primary Amine
Catalytic Hydrogenation
The nitro group is reduced using a Pd/C-H₂ system under mild conditions to prevent demethylation of the methoxy group:
This step typically achieves >95% conversion within 4 hours, with final purification via recrystallization from ethanol/water (1:3) yielding this compound in 88-92% purity.
Alternative Reduction Methods
For laboratories lacking hydrogenation capabilities, Fe/HCl systems provide viable alternatives:
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Iron powder (5 equiv) in 3M HCl/EtOH (1:2) at 70°C
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Yields: 80-85% after 8 hours
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Requires subsequent basification (pH 10-11) and dichloromethane extraction
Industrial-Scale Production Considerations
Continuous Flow Reactor Adaptation
The Suzuki coupling step has been successfully scaled using:
Byproduct Management
Key impurities and mitigation strategies:
Comparative Method Analysis
| Parameter | Suzuki/Reduction | Buchwald-Hartwig |
|---|---|---|
| Total steps | 2 | 1 |
| Overall yield | 78-83% | ~70% (estimated) |
| Byproduct formation | <3% | 10-15% |
| Catalyst cost | $120/g Pd | $150/g Pd |
| Scalability | Excellent | Moderate |
The Suzuki-based route remains superior for large-scale synthesis due to established protocols and robust impurity control.
Challenges and Optimization Opportunities
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Nitro Group Positioning :
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Amine Oxidation :
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Crystallization Difficulties :
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Amphiphilic nature hinders recrystallization
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Optimization: Use heptane/THF (5:1) as antisolvent
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Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4’-methyl-biphenyl-3-ylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of a nitro group results in the formation of an amine .
Scientific Research Applications
2-Methoxy-4’-methyl-biphenyl-3-ylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of biological processes and as a potential ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Methoxy-4’-methyl-biphenyl-3-ylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function .
Comparison with Similar Compounds
Structural Analogs in Cytochrome P450 Inhibition
The most relevant comparative data involve stilbene derivatives with methoxy and methylthio substituents (). These compounds share structural motifs with 2-Methoxy-4'-methyl-biphenyl-3-ylamine, particularly the aromatic systems and substituent positioning. Key findings include:
| Compound Name | Structure Features | P450 Inhibition Profile (Selectivity) | Potency (Competitive Inhibition) | References |
|---|---|---|---|---|
| 2-Methoxy-4'-methylthiostilbene | Methoxy (C2), methylthio (C4') | Moderate selectivity for P450 1A1/1B1 | Potent | [12, 35] |
| 2,3-Dimethoxy-4'-methylthiostilbene | Dimethoxy (C2, C3), methylthio (C4') | Enhanced selectivity for P450 1A1/1B1 | High | [12, 35] |
| 2,3,4-Trimethoxy-4'-methylthiostilbene | Trimethoxy (C2–C4), methylthio (C4') | Extreme selectivity for 1A1/1B1; low 1A2 | Highest | [12, 35] |
| This compound | Methoxy (C2), methyl (C4'), amine (C3) | Data not available in provided evidence | Hypothetically moderate | — |
Key Observations :
- Substituent Effects: Increasing methoxy groups (e.g., from mono- to trimethoxy) in stilbenes enhances selectivity for P450 1A1/1B1 over 1A2. The methylthio group in these analogs may contribute to hydrophobic interactions with enzyme active sites .
- Structural Divergence: Unlike the stilbenes (ethene-linked biphenyls), this compound has a single-bonded biphenyl core.
- Amine vs. Methylthio : The amine group in the target compound could introduce hydrogen-bonding capabilities absent in methylthio-substituted stilbenes, possibly affecting target engagement .
Methoxy-Containing Compounds in Natural Product Research
lists methoxy-bearing compounds like trans-4-Methoxycinnamic acid ethyl ester and 7-Methoxycoumarin. While structurally distinct from the target compound, these highlight the ubiquity of methoxy groups in bioactive molecules:
Amine-Functionalized Analogs
describes 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride, an ethylamine derivative with methoxy and hydroxy groups. Unlike the biphenyl-3-ylamine, this compound features a single aromatic ring and a primary amine, limiting direct comparability.
Research Implications and Gaps
- Target Compound Hypotheses : Based on structural parallels, this compound may exhibit moderate P450 1A1/1B1 inhibition, though its amine group could confer unique selectivity profiles.
- Data Limitations: No direct enzymatic or pharmacological data for the target compound are available in the provided evidence, necessitating further experimental validation.
- Synthetic Considerations : The methyl and methoxy substituents likely enhance metabolic stability compared to hydroxylated analogs, a common strategy in drug design .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methoxy-4'-methyl-biphenyl-3-ylamine, and how can reaction progress be monitored?
- Methodological Answer : A common approach involves coupling reactions between substituted biphenyl precursors. For example, refluxing biphenyl carbonyl chloride with amines in dry toluene, using triethylamine as a base, can form the target amine after deprotection . Reaction progress should be monitored via TLC (thin-layer chromatography) to track intermediate formation. Purification via recrystallization (e.g., methanol) or column chromatography is recommended to isolate the amine .
Q. How can researchers confirm the purity and structural identity of synthesized this compound?
- Methodological Answer : Use a combination of melting point analysis (compare with literature values for structurally similar methoxyphenyl compounds) and spectroscopic techniques. H/C NMR can verify aromatic proton environments and methoxy/methyl group positions, while FT-IR confirms amine (-NH) and methoxy (-OCH) functional groups. High-resolution mass spectrometry (HRMS) provides molecular weight validation .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer : Due to potential respiratory and dermal hazards (common with aromatic amines), use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in airtight containers under inert gas (e.g., N) to prevent oxidation. Refer to SDS guidelines for methoxyphenylamine analogs, which recommend immediate rinsing with water upon exposure and medical consultation for inhalation/ingestion .
Advanced Research Questions
Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?
- Methodological Answer : Cross-validate data using crystallographic studies (e.g., X-ray diffraction) to resolve structural ambiguities. For instance, crystallography data for similar biphenyl derivatives (e.g., bond angles, packing motifs) can clarify if polymorphism or solvate formation explains melting point variations . Pair this with DFT (density functional theory) calculations to predict and compare experimental vs. theoretical spectral peaks .
Q. What strategies optimize the synthesis of this compound for high yield and scalability?
- Methodological Answer : Optimize reaction parameters such as temperature (e.g., controlled reflux to avoid side reactions), stoichiometry of coupling agents, and catalyst selection (e.g., Pd-based catalysts for Suzuki-Miyaura cross-coupling). Use Design of Experiments (DoE) to identify critical variables. Scale-up requires transitioning from batch to flow chemistry for better heat and mass transfer .
Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC-UV or LC-MS to identify breakdown products. For thermal stability, use differential scanning calorimetry (DSC) to detect phase transitions or decomposition exotherms .
Q. What computational tools are suitable for modeling the compound’s interactions in biological systems?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins, while MD (molecular dynamics) simulations assess conformational stability in aqueous or lipid environments. Validate models using crystallographic data from related aromatic amines .
Q. How should researchers address contradictory bioactivity results in cell-based assays?
- Methodological Answer : Standardize assay conditions (e.g., cell line provenance, passage number, and culture media) to minimize variability. Use orthogonal assays (e.g., Western blotting for protein targets alongside cell viability assays) to confirm mechanisms. Control for compound stability in media via LC-MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
